4-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
4-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde is an organic compound characterized by the presence of a nitro group, a trifluoromethoxy group, and a carbaldehyde group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The trifluoromethoxy group can be introduced using specific trifluoromethoxylation reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: 4-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-4’-(trifluoromethoxy)-3-(trifluoromethyl)-[1,1’-biphenyl]: Similar structure but with an additional trifluoromethyl group.
1-Nitro-4-(trifluoromethoxy)benzene: Lacks the biphenyl structure but contains the nitro and trifluoromethoxy groups.
β-Nitro-4-(trifluoromethoxy)styrene: Contains a styrene moiety instead of a biphenyl structure.
Uniqueness
4-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of its functional groups and biphenyl structure, which confer distinct chemical reactivity and potential applications. The presence of both nitro and trifluoromethoxy groups enhances its electronic properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-nitro-2-[4-(trifluoromethoxy)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)22-12-4-1-9(2-5-12)13-6-3-11(18(20)21)7-10(13)8-19/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTBEIHGRWEZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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